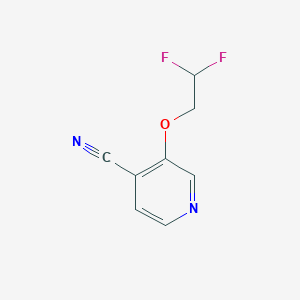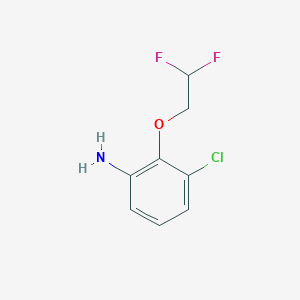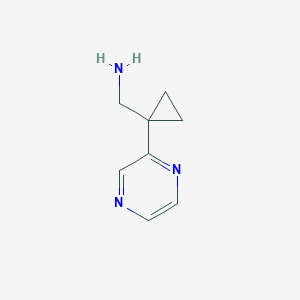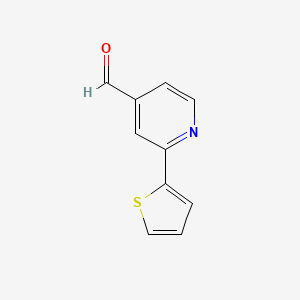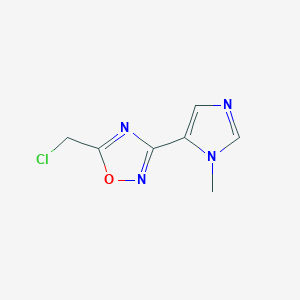
5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole
Descripción general
Descripción
5-(Chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole, also known as CMIM, is an organic compound that has been studied extensively in recent years. CMIM is a nitrogen-containing heterocyclic compound, which is composed of an oxadiazole ring and an imidazole ring. It has a wide range of applications in pharmaceuticals, agrochemicals, and other industries. In particular, CMIM has been studied for its potential use as a novel anti-inflammatory, anti-cancer, and anti-bacterial agent.
Aplicaciones Científicas De Investigación
Corrosion Inhibition Properties
5-(Chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole derivatives have been explored for their corrosion inhibition ability towards mild steel in sulfuric acid. Studies utilizing gravimetric, electrochemical, SEM, and computational methods indicate that these derivatives form a protective layer on mild steel surfaces, demonstrating mixed-type inhibition behavior. Adsorption characteristics are described by Langmuir adsorption isotherm, suggesting a mixed physisorption and chemisorption mechanism (P. Ammal, M. Prajila, A. Joseph, 2018).
Synthesis and Antibacterial Activity
Derivatives containing the this compound structure have been synthesized and tested for their antibacterial activity. Compounds were evaluated against bacteria, mold, and yeast, demonstrating that these derivatives possess promising antibacterial properties. The synthesis process involves starting from 2-methylbenzimidazole, indicating a versatile approach for creating potentially therapeutic agents (C. N. Tien, Duc Tran Thi Cam, Ha Bui Manh, D. N. Dang, 2016).
Multifunctional Synthon for 1,2,5-Oxadiazole Derivatives
The compound has been identified as a multifunctional synthon for synthesizing 1,2,5-oxadiazole derivatives. Its chemical properties have been explored, including acylation of the amino group, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents. This highlights its potential as a versatile intermediate in the synthesis of various heterocyclic compounds (A. I. Stepanov, D. V. Dashko, E. Stepanova, 2019).
Antibacterial Methanones Synthesis
Novel compounds synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole have shown significant in-vitro antibacterial activity. The study evaluated the minimum inhibitory concentration and structure-activity relationships, indicating the potential for developing new antibacterial agents (N. P. Rai, V. Narayanaswamy, T. Govender, B. K. Manuprasad, S. Shashikanth, P. Arunachalam, 2010).
Photoluminescent Property of Mesogens
1,3,4-Oxadiazole derivatives, including the chloromethyl variant, have been synthesized and characterized for their mesomorphic behavior and photoluminescent properties. These compounds exhibit cholesteric and nematic/smectic A mesophases and show strong blue fluorescence emission, suggesting applications in materials science and optoelectronics (Jie Han, Fu-Li Wang, Feng-Yan Zhang, Li-rong Zhu, 2010).
Propiedades
IUPAC Name |
5-(chloromethyl)-3-(3-methylimidazol-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-12-4-9-3-5(12)7-10-6(2-8)13-11-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDHGQGXJAYQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B1457532.png)

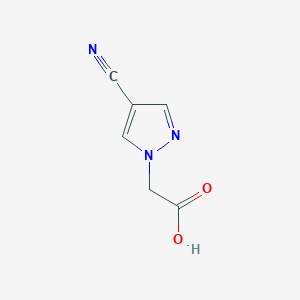
![1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B1457537.png)

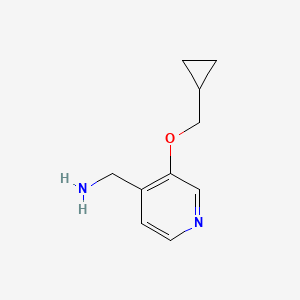

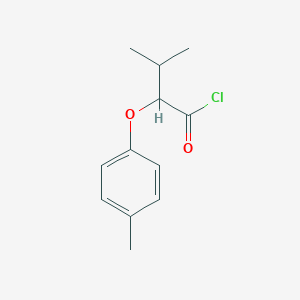
![2-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B1457546.png)
